3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
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Overview
Description
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a complex organic compound characterized by the presence of a dichlorophenyl group, a fluorenylmethoxycarbonylamino group, and a propanoic acid moiety
Scientific Research Applications
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.
Introduction of the fluorenylmethoxycarbonylamino group: This step involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.
Coupling with propanoic acid: The final step involves the coupling of the protected amino group with propanoic acid under appropriate reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Mechanism of Action
The mechanism of action of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic Acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic Acid: Similar structure with a pentanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of 3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)11-15)22(12-23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21-22H,12-13H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKZHTVXEZMGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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